molecular formula C13H19N3O4 B2961899 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2287289-63-6

1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B2961899
CAS No.: 2287289-63-6
M. Wt: 281.312
InChI Key: GTARIYZZZCXMTB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-b]pyridine core fused with a dihydro-5H ring system. The tert-butyloxycarbonyl (Boc) group at position 4 and the carboxylic acid at position 6 define its structural uniqueness.

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-8(11(17)18)5-9-10(16)6-14-15(9)4/h6,8H,5,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTARIYZZZCXMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=C1C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex pyrazolo-pyridine structure, which contributes to its biological activity. The molecular formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, with a molecular weight of approximately 258.29 g/mol. Its structural features include:

  • Pyrazolo ring : A five-membered ring that contributes to its reactivity.
  • Carboxylic acid group : Implicated in various biological interactions.
  • Alkoxycarbonyl side chain : Enhances lipophilicity and may influence bioavailability.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have shown that it exhibits selective toxicity towards human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
COLO201<30
4T1<25
MDA-MB-23135

The selectivity index indicates that the compound preferentially targets cancerous cells over normal fibroblasts, suggesting a favorable therapeutic window.

The mechanism behind the cytotoxic effects appears to involve cell cycle arrest and induction of apoptosis. Flow cytometry analyses revealed that treatment with the compound resulted in:

  • G0/G1 phase arrest : Indicating inhibition of cell proliferation.
  • G2/M phase accumulation : Suggesting interference with DNA synthesis and repair mechanisms.

This dual action highlights the potential of the compound as an anticancer agent.

Enzyme Inhibition

Furthermore, the compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. Preliminary data suggest that it may act as a neuraminidase inhibitor, which could have implications for both antiviral and anticancer therapies.

Case Studies

A notable study involved the administration of this compound in animal models to assess its therapeutic efficacy. The results indicated:

  • Tumor volume reduction : Significant decrease in tumor size compared to control groups.
  • Survival rates : Improved survival outcomes in treated groups.

These findings support the potential for clinical applications in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Functional Groups Reported Properties/Applications
Target: 1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid Pyrazolo[4,3-b]pyridine 4-Boc, 6-carboxylic acid, 1-methyl Ester (Boc), carboxylic acid Likely intermediate or bioactive molecule
: (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate Pyrrolo[3,4-b]pyrazine 5-chloropyridinyl, 4-methylpiperazine carboxylate Ester, chlorinated aromatic Potential CNS activity (inferred from analogs)
: 6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine 4-methoxyphenyl, 5-cyano, 3-methyl Cyano, methoxy Crystallographically characterized
: [6-(5-Chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate Pyrrolo[3,4-b]pyrazine 5-chloropyridinyl, 4-methylpiperazine carboxylate Ester, chlorinated aromatic Marketed as zopiclone (sedative-hypnotic)

Key Comparative Insights:

Core Heterocycle Differences :

  • The target compound’s pyrazolo[4,3-b]pyridine core differs from the pyrrolo[3,4-b]pyrazine in and . Pyrazolo-pyridines generally exhibit greater aromatic stability due to fused six-membered rings, whereas pyrrolo-pyrazines may have enhanced conformational flexibility .

The carboxylic acid in the target compound increases polarity and acidity (pKa ~4-5), unlike the cyano group in , which is electron-withdrawing and metabolically stable .

Synthetic Pathways: highlights the use of phenacyl chloride and ethanol reflux for pyrazolo-pyrimidinone synthesis. By analogy, the target compound’s Boc group may have been introduced via carbamate-forming reactions (e.g., using Boc anhydride) .

Biological Relevance: ’s compound (zopiclone) demonstrates sedative properties, suggesting that pyrrolo-pyrazines with piperazine esters target GABA receptors. The target compound’s carboxylic acid group may limit blood-brain barrier penetration, redirecting its utility toward non-CNS applications (e.g., enzyme inhibition) .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The Boc group reduces water solubility compared to ’s methylpiperazine, which can form hydrochloride salts for improved bioavailability .
  • Crystallinity: ’s cyano-substituted derivative exhibits defined crystal packing, implying that the target compound’s carboxylic acid may foster intermolecular hydrogen bonding, affecting crystallinity .

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